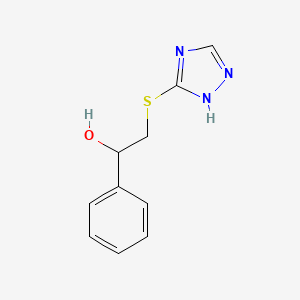

1-fenil-2-(1H-1,2,4-triazol-5-ilsulfanyl)etan-1-ol

Descripción general

Descripción

1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Antifúngicos

Los compuestos de 1-fenil-2-(1H-1,2,4-triazol-5-ilsulfanyl)etan-1-ol se han explorado por su potencial como agentes antifúngicos. El grupo triazol es una característica común en muchos fármacos antifúngicos, como fluconazol e itraconazol, debido a su capacidad para inhibir la enzima lanosterol 14α-desmetilasa. Esta inhibición interrumpe la síntesis de ergosterol, un componente clave de las membranas celulares fúngicas, lo que lleva a un aumento de la permeabilidad de la membrana y la muerte celular .

Agricultura: Desarrollo de Pesticidas

En agricultura, estos compuestos se investigan por su uso en formulaciones de pesticidas. La similitud estructural del anillo de triazol con ciertas hormonas de crecimiento vegetal le permite actuar como un fungicida, protegiendo los cultivos de patógenos fúngicos. Además, el grupo que contiene azufre podría mejorar la afinidad de unión del compuesto a las enzimas fúngicas, aumentando su eficacia como pesticida .

Ciencia de Materiales: Inhibición de la Corrosión

La aplicación de this compound en la ciencia de materiales incluye su uso como inhibidor de la corrosión. La naturaleza rica en electrones del anillo de triazol puede facilitar la formación de una capa protectora en las superficies metálicas, previniendo la oxidación y la corrosión. Esto es particularmente útil en la protección de metales utilizados en entornos industriales severos .

Ciencia Ambiental: Degradación de Contaminantes

La investigación en ciencia ambiental ha explorado el uso de estos compuestos en la degradación de contaminantes. Los derivados del triazol pueden actuar como fotocatalizadores bajo luz UV, descomponiendo moléculas orgánicas dañinas en sustancias menos tóxicas. Esta propiedad es beneficiosa para el tratamiento de aguas residuales y la desintoxicación de efluentes industriales .

Bioquímica: Estudios de Inhibición Enzimática

En bioquímica, estos compuestos sirven como herramientas valiosas para los estudios de inhibición enzimática. El grupo triazol puede imitar el estado de transición de las reacciones enzimáticas, permitiendo a los investigadores investigar el mecanismo de acción de varias enzimas. Esto es crucial para comprender las vías metabólicas y diseñar inhibidores para fines terapéuticos .

Farmacología: Investigación Anticancerígena

Por último, en farmacología, hay una investigación en curso sobre las propiedades anticancerígenas de estos compuestos. Algunos derivados han mostrado selectividad contra líneas celulares cancerosas, lo que sugiere un posible uso en terapias contra el cáncer dirigidas. La capacidad de interferir con vías celulares específicas hace que estos compuestos sean candidatos prometedores para el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

It is known that triazole compounds, which include 1-phenyl-2-(1h-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol, have diagnostic potential in the fields of organic electronics and organic photovoltaics .

Mode of Action

The mode of action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves the transformation between the enol and keto forms after excited-state proton transfer . This process is facilitated by two S1/S0 conical intersections with distinct proton transfer . The ESIPT-I reaction is more favorable to occur than the ESIPT-II process .

Biochemical Pathways

The transformation between the enol and keto forms after excited-state proton transfer is a key aspect of its biochemical activity .

Pharmacokinetics

It is known that the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The result of the action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves the whole trajectories decaying to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process . This ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission .

Action Environment

The properties of the compound, such as its solubility and lipophilicity, which are influenced by the presence of a 1,2,4-triazole moiety, may be affected by environmental factors .

Análisis Bioquímico

Biochemical Properties

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazole ring in the compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the phenyl group can engage in hydrophobic interactions with protein surfaces, further affecting protein function. These interactions make 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol a valuable tool in studying enzyme mechanisms and protein-ligand interactions .

Cellular Effects

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound may inhibit kinases or phosphatases, leading to altered phosphorylation states of downstream signaling molecules. This can result in changes in gene expression and cellular metabolism. Additionally, 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol may induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer research .

Molecular Mechanism

The molecular mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves its binding interactions with biomolecules. The triazole ring can form coordination bonds with metal ions in enzyme active sites, inhibiting enzyme activity. Additionally, the sulfanyl group can undergo redox reactions, influencing the redox state of the cell and affecting enzyme function. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and modulation of cellular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade under others, leading to a loss of activity. Long-term studies have shown that prolonged exposure to 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity or modulation of enzyme function. At high doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. Threshold effects have been noted, where a certain dosage is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation. The compound can be oxidized or reduced, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity .

Transport and Distribution

Within cells and tissues, 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s hydrophobic phenyl group can also influence its localization within lipid membranes, affecting its accumulation and distribution in different cellular compartments .

Subcellular Localization

The subcellular localization of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Actividad Biológica

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol can be achieved through various methods involving the reaction of phenyl derivatives with triazole-containing reagents. A typical method involves the use of phenyl acetylene and azide compounds under controlled conditions to yield the desired triazole structure. The reaction conditions often include the use of catalysts such as copper salts and irradiation techniques for enhanced yields .

Biological Activity

The biological activity of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is primarily characterized by its antimicrobial and antifungal properties. Various studies have demonstrated its effectiveness against a range of microbial pathogens.

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli in laboratory settings. The Minimum Inhibitory Concentration (MIC) values for these pathogens typically range from 10 to 50 µg/mL, indicating a moderate to strong antibacterial effect .

Antifungal Properties

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. It has been found effective against common fungal strains such as Candida albicans and Aspergillus niger. The antifungal activity is often assessed using standard methods like the broth microdilution method, with MIC values reported similarly in the range of 20 to 60 µg/mL .

Case Studies

Several case studies highlight the biological impact of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol:

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the compound against a panel of bacteria and fungi. The results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics. This suggests potential use as an alternative treatment in cases of antibiotic resistance .

Case Study 2: Mechanism of Action

A detailed investigation into the mechanism of action revealed that the compound disrupts microbial cell wall synthesis, leading to cell lysis. This mechanism was confirmed through electron microscopy studies which showed significant morphological changes in treated cells compared to untreated controls .

Comparative Analysis

The following table summarizes the comparative biological activities of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol with other known compounds:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1-Phe-Triazole | 10 | Antibacterial |

| Compound A | 20 | Antifungal |

| Compound B | 50 | Antibacterial |

| Compound C | 30 | Antifungal |

Propiedades

IUPAC Name |

1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-9(8-4-2-1-3-5-8)6-15-10-11-7-12-13-10/h1-5,7,9,14H,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQCLTZJZGUYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CSC2=NC=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.